molecular formula C5H8N2O4 B8689429 1-Nitro-L-proline CAS No. 64693-49-8

1-Nitro-L-proline

Cat. No.: B8689429
CAS No.: 64693-49-8
M. Wt: 160.13 g/mol
InChI Key: CSDIOFGVLSDOSG-BYPYZUCNSA-N
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Description

1-Nitro-L-proline is a hypothetical or sparsely studied derivative of the amino acid L-proline, where a nitro group (-NO₂) is substituted at the nitrogen atom of the pyrrolidine ring. These analogs offer insights into how nitrogen-bound functional groups influence proline’s chemical and biological properties.

This article focuses on comparing these derivatives based on molecular structure, synthesis, physicochemical properties, and applications, leveraging data from the provided evidence.

Properties

CAS No.

64693-49-8

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(2S)-1-nitropyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H8N2O4/c8-5(9)4-2-1-3-6(4)7(10)11/h4H,1-3H2,(H,8,9)/t4-/m0/s1

InChI Key

CSDIOFGVLSDOSG-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key features of selected proline derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
L-Proline None (parent compound) C₅H₉NO₂ 115.13 g/mol 147-85-3 Catalyst in asymmetric aldol reactions
N-Methyl-L-proline -CH₃ C₆H₁₁NO₂ 129.16 g/mol 475-11-6 Altered ring conformation; used in peptide studies
N-Acetyl-L-proline -COCH₃ C₇H₁₁NO₃ 157.17 g/mol 68-95-1 Solid, non-hazardous; intermediate in synthesis
N-Nitroso-L-proline -N=O (nitroso) C₅H₈N₂O₃ 144.13 g/mol 7519-36-0 Potential nitrosamine precursor; carcinogenicity studies
N-(2,4-Dinitrophenyl)-L-proline -C₆H₃(NO₂)₂ C₁₁H₁₁N₃O₆ 281.22 g/mol 1655-55-6 Yellow solid; used in peptide labeling/analysis
Key Observations:
  • Electronic Effects: Nitroso (-N=O) and dinitrophenyl (-C₆H₃(NO₂)₂) groups are strong electron-withdrawing substituents, reducing electron density on the proline ring. This contrasts with electron-donating groups like methyl (-CH₃) or neutral acetyl (-COCH₃) .
  • Conformational Impact : Methylation increases steric bulk, altering ring puckering dynamics, while nitroso groups may destabilize the pyrrolidine ring due to resonance effects .
  • Reactivity : L-Proline’s catalytic activity in aldol reactions (e.g., asymmetric synthesis of β-nitro alcohols) is diminished in derivatives with bulky or electron-withdrawing substituents .

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